2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole is a heterocyclic compound that features an imidazole ring fused with a tetrahydropyran ring and an iodine atom at the 2-position. This compound is part of the broader family of imidazole derivatives, which are known for their diverse chemical and biological properties .
Preparation Methods
The synthesis of 2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for such compounds may involve optimization of these synthetic routes to scale up the production while maintaining the efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The iodine atom at the 2-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as 2-Iodoimidazole and 2-Iodo-1-methylimidazole. Compared to these, 2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole is unique due to the presence of the tetrahydropyran ring, which can influence its chemical properties and biological activities .
Properties
Molecular Formula |
C6H7IN2O |
---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2-iodo-1,5,6,7-tetrahydropyrano[2,3-d]imidazole |
InChI |
InChI=1S/C6H7IN2O/c7-6-8-4-2-1-3-10-5(4)9-6/h1-3H2,(H,8,9) |
InChI Key |
BCIXPVUNFANYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=C(N2)I)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.